

Toxicity and Efficacy Profile of Tetramisole Hydrochloride

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Compound Focus: Tetramisole Hydrochloride

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The following table consolidates the primary toxicity and efficacy data available for **tetramisole hydrochloride**. A direct, comprehensive comparison with other anthelmintics requires more specialized toxicological databases.

Aspect	Details and Quantitative Data	Source / Model
Acute Mammalian Toxicity (LD ₅₀) Mice (Oral): 110 mg/kg [1] Mice (Subcutaneous): 57 mg/kg [1] Mice (Intraperitoneal): 34 mg/kg [1] Rats (Oral): 480 mg/kg [1] Rats (Subcutaneous): 130 mg/kg [1] In vivo (Rodent) Therapeutic Dose (Ruminants) ~15 mg/kg (oral or subcutaneous) [1] Veterinary Use Neurobehavioral Effects Observed in Mice at ~2x Therapeutic Dose: • Nervousness, irritability, handling resistance [1] • Crouching, piloerection, tremor [1] • Significant decrease in locomotor activity (open-field test) [1] In vivo (Mouse) Primary Mode of Action Agonist of nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction [2]. In vitro & In vivo Efficacy in Humans Against <i>Ascaris lumbricoides</i> : 79-100% cure rates with a single oral dose of 3-8 mg/kg [3]. Against Hookworm: Up to 75% cure rates with 2.5-5 mg/kg daily for 3 days [3]. Clinical Studies		

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of the key studies, here are the methodologies for the central neurotoxicity and mechanism-of-action experiments.

Protocol for Neurobehavioral Assessment in Mice

This protocol is adapted from the study that quantified the acute toxicity and neurobehavioral effects of tetramisole in mice [1].

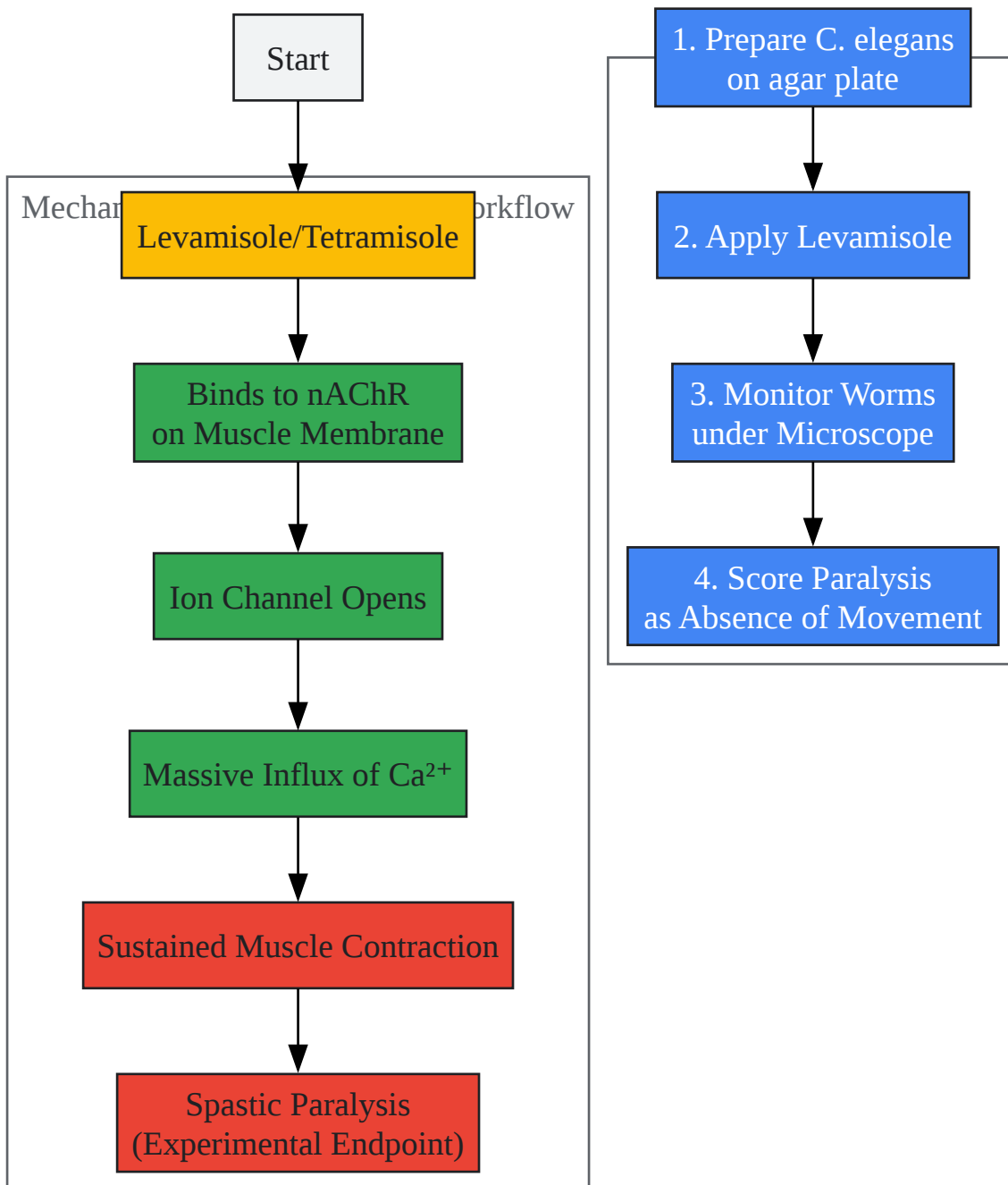
- **Test System:** Male albino Swiss mice (21-31 g body weight).
- **Test Article:** *dl*-**Tetramisole hydrochloride** dissolved in physiological saline.
- **Dosing and Groups:**
 - **LD₅₀ Determination:** Administered via oral, subcutaneous (s.c.), and intraperitoneal (i.p.) routes using the "up-and-down" method. Doses were adjusted based on the survival of the previous animal.
 - **Neurobehavioral Testing:** A separate group of mice was administered 40 mg/kg i.p. and assessed 30 minutes post-injection.
- **Key Behavioral Assay: Open-Field Test**
 - **Apparatus:** A circular arena (40 cm diameter) with the floor divided into several blocks.
 - **Procedure:** Each mouse was placed individually in the center of the arena.
 - **Measured Endpoints:**
 - **Locomotor Activity:** The total number of floor squares entered with all four paws over a 3-minute period.
 - **Rearing Frequency:** The number of times the animal stood on its hind legs.
 - **Stereotyped Behavior:** Duration of repetitive, meaningless movements (e.g., continuous sniffing in one area).
- **Outcome:** The study found a statistically significant reduction in both locomotor activity and rearing frequency in tetramisole-treated mice compared to the saline-treated control group [1].

Protocol for Nicotinic Acetylcholine Receptor (nAChR) Activation Assay in *C. elegans*

Tetramisole and its active isomer levamisole are well-established agonists of nematode nAChRs. This protocol uses the model organism *C. elegans* to study this mechanism [4].

- **Test System:** Wild-type or mutant strains of *Caenorhabditis elegans*.
- **Test Articles:** Levamisole (the active L-isomer of tetramisole) is typically used for this assay.
- **Procedure: Levamisole-Induced Paralysis Assay**

- **Preparation:** Synchronized populations of young adult worms are transferred to agar plates.
- **Exposure:** The worms are exposed to a solution of levamisole (e.g., 0.1-1.0 mM concentration).
- **Observation & Scoring:** Worms are observed under a microscope over time (e.g., every 15 minutes for up to 2 hours).
- **Endpoint:** The number of paralyzed worms is recorded. Paralysis is defined as the absence of movement except for the head, or a complete lack of movement upon prodding.
- **Mechanistic Insight:** This assay directly measures the activation of nAChRs on body wall muscles. Receptor activation causes prolonged muscle contraction, leading to the observed spastic paralysis [4]. The following diagram illustrates this pathway and the experimental workflow.



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Key Comparative Insights for Researchers

- **Species Sensitivity is Critical:** The significant difference in LD₅₀ between rats and mice, and the noted higher susceptibility of domestic animals compared to rodents, highlights the importance of model selection in toxicology studies [1].

- **Cholinergic Mechanism Drives Neurotoxicity:** The neurobehavioral effects (tremors, decreased locomotion) observed in mice are consistent with the compound's known mechanism as a cholinergic agonist in the central nervous system, acting as a "nicotinic–cholinergic stimulant" [1].
- **Leverage Established Model Systems:** The *C. elegans* levamisole assay provides a robust, inexpensive, and ethically favorable model for screening compounds that target nematode nAChRs and for investigating the neurotoxic potential of similar cholinergic agents [4].

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